molecular formula C18H15ClN2O2 B2537945 Methyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate CAS No. 1207039-20-0

Methyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate

Cat. No.: B2537945
CAS No.: 1207039-20-0
M. Wt: 326.78
InChI Key: MBFJMRMKGCUHQQ-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate is a trisubstituted quinoline derivative characterized by:

  • 4-Methylphenylamino group at position 4, contributing to π-π stacking interactions in biological targets.
  • Methyl ester at position 2, a common functional group for improving bioavailability and metabolic stability.

Properties

IUPAC Name

methyl 6-chloro-4-(4-methylanilino)quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-11-3-6-13(7-4-11)20-16-10-17(18(22)23-2)21-15-8-5-12(19)9-14(15)16/h3-10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFJMRMKGCUHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate typically involves the reaction of 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency and yield .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate exhibits a range of biological activities, making it a candidate for further pharmaceutical development.

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial effects, particularly against bacterial pathogens. Research indicates that compounds like this compound can inhibit key enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication and transcription. This inhibition leads to bacterial cell death, positioning the compound as a potential antibacterial agent .

Anticancer Activity

The anticancer potential of quinoline derivatives is well-documented. This compound has shown promise in targeting various cancer cell lines by interfering with critical cellular processes. Studies have indicated that similar quinoline compounds can inhibit telomerase and protein kinases, which are pivotal in cancer cell proliferation .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound may exhibit anti-inflammatory effects. Research into other quinoline derivatives has suggested that they can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 6-chloroquinoline-2-carboxylic acid with 4-methylphenylamine. This reaction is often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. The use of solvents like dichloromethane or dimethylformamide under reflux conditions is common to achieve optimal yields .

Case Studies

Several studies have explored the applications of this compound and related compounds:

Study on Antimalarial Activity

A study focused on the synthesis of new 4-aminoquinolines demonstrated that structural modifications can enhance antimalarial activity against Plasmodium falciparum. The findings suggest that compounds with similar structural features to this compound could retain significant potency against chloroquine-resistant strains while minimizing toxicity .

Evaluation of Anticancer Properties

Research has shown that quinoline derivatives can effectively target topoisomerases, leading to apoptosis in cancer cells. This compound's structural attributes may enhance its binding affinity to these targets, warranting further investigation into its mechanisms of action and therapeutic efficacy .

Mechanism of Action

The mechanism of action of Methyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, biological activities, and physicochemical properties:

Compound Name Substituents Biological Activity/Application Key Data Reference
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate 6-Cl, 2-Me, 4-Ph, 3-COOCH₃ Anti-tuberculosis (crystal structure studied) Melting point: Not reported; crystallized in monoclinic system (P2₁/c)
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate 6-Cl, 2-oxo, 4-Ph, 3-COOCH₂CH₃ Not reported Synthesized via condensation of diethyl malonate; recrystallized from EtOAc
4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine 4-Cl, 6-Me, 2-NH(4-MePh) Anticancer (targets topoisomerase I, kinases) Crystal structure resolved (P 1 space group); hydrogen-bonding interactions
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate 6-OMe, 2-Ph, 4-COOCH₃ P-glycoprotein inhibition (potential MDR reversal) Synthesized via K₂CO₃/CH₃I esterification; purity confirmed by TLC
6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid 6-Cl, 2-(3-MePh), 4-COOH Not explicitly stated Safety Harmful if inhaled; first-aid measures described

Key Structural and Functional Differences

Position 2 Modifications :

  • The methyl ester in the target compound (position 2) contrasts with carboxylic acid (e.g., ) or oxo groups (e.g., ). Esters generally enhance cell permeability compared to acids .
  • Replacement of the ester with an amine (e.g., ) alters hydrogen-bonding capacity and target selectivity.

Position 4 Substitutions: The 4-methylphenylamino group distinguishes the target compound from phenyl () or unsubstituted amino groups. This substitution may enhance binding to hydrophobic enzyme pockets .

Position 6 Halogenation :

  • Chloro at position 6 is conserved in multiple analogs (e.g., ), suggesting its role in electronic effects and bioactivity. Methoxy or methyl groups at this position (e.g., ) alter steric and electronic profiles.

Research Findings and Data

Physicochemical Properties

  • Melting Points : Analogs like 4k (223–225°C, ) and crystallographic data (e.g., ) suggest the target compound likely exhibits a high melting point (>200°C) due to planar aromatic structure and intermolecular hydrogen bonding.
  • Solubility : Esters (e.g., ) are typically less water-soluble than carboxylic acids but more lipophilic, favoring membrane penetration.

Biological Activity

Methyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The molecular structure of this compound is defined by the following features:

Property Details
Molecular Formula C₁₉H₁₇ClN₂O₃
Molecular Weight 356.8 g/mol
CAS Number 1207030-88-3

This compound includes a chloro substituent and a methyl ester group, which are critical for its biological activity.

Antimicrobial Properties

Quinoline derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit key enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. This inhibition leads to bacterial cell death, making quinolines promising candidates for antibiotic development.

Anticancer Activity

The anticancer potential of this compound has also been explored. Quinoline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. Studies suggest that this compound may enhance the efficacy of existing chemotherapeutics by overcoming drug resistance .

Antimalarial Effects

The antimalarial activity of quinoline derivatives is well-documented. Compounds similar to this compound have shown effectiveness against Plasmodium falciparum, with IC₅₀ values indicating moderate to high potency. For instance, related compounds demonstrated IC₅₀ values ranging from 0.014 to 5.87 µg/mL against resistant strains .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 6-chloroquinoline-2-carboxylic acid with an amine derivative under specific conditions:

  • Reagents Used :
    • Coupling agent : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
    • Base : Triethylamine
    • Solvents : Dichloromethane or dimethylformamide
  • Methods :
    • Conventional heating or microwave-assisted synthesis to enhance yield and reduce reaction time.
    • Environmentally friendly methods include solvent-free reactions and the use of ionic liquids .

Case Studies and Research Findings

Several studies have focused on the biological activities of quinoline derivatives:

  • Antimicrobial Studies : A study highlighted that quinoline derivatives could effectively inhibit bacterial growth by targeting DNA replication enzymes, demonstrating their potential as novel antibiotics.
  • Anticancer Mechanisms : Research has shown that modifications in the quinoline structure can significantly influence its ability to induce apoptosis in cancer cells, suggesting a structure-activity relationship that merits further investigation .
  • Antimalarial Efficacy : In vitro studies revealed that certain structural modifications in quinolines can enhance their potency against drug-resistant strains of Plasmodium falciparum, indicating a promising avenue for developing new antimalarial agents .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under basic or acidic conditions to form the corresponding carboxylic acid:

Reaction Type Reagents/Conditions Product Key Observations
Alkaline Hydrolysis NaOH (aqueous), reflux6-Chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylic acidComplete conversion achieved within 4–6 hours; product precipitates upon acidification.
Acidic Hydrolysis H₂SO₄ (concentrated), heatPartial decomposition observed; not recommended for large-scale synthesis.

Nucleophilic Substitution at the 6-Chloro Position

The chlorine atom at position 6 participates in nucleophilic aromatic substitution (NAS) reactions:

Reagent Conditions Product Yield Biological Relevance
Sodium methoxideDMF, 80°C, 12 h6-Methoxy-4-[(4-methylphenyl)amino]quinoline-2-carboxylate72%Enhanced solubility for pharmacological screening.
PiperazineDCM, EDC/HOBt, room temperature6-(Piperazin-1-yl)-4-[(4-methylphenyl)amino]quinoline-2-carboxylate68%Improved binding to VEGFR-2 kinase in anticancer studies .
MorpholinoethylamineDMF, DIEA, EDC/HOBt, 24 h6-(2-Morpholinoethylamino)-4-[(4-methylphenyl)amino]quinoline-2-carboxylate65%Demonstrated 99% parasitemia reduction in malaria models .

Key Mechanistic Insight :
Electron-withdrawing groups (e.g., ester, quinoline core) activate the chloro substituent for NAS, enabling reactions with amines, alkoxides, and thiols .

Functionalization of the 4-Amino Group

The [(4-methylphenyl)amino] group undergoes alkylation and acylation:

Reaction Type Reagents Product Application
Acylation Acetyl chloride, pyridineN-Acetyl-4-[(4-methylphenyl)amino] derivativeStabilizes the amine against oxidative degradation.
Reductive Alkylation Formaldehyde, NaBH₃CNN-Methyl-4-[(4-methylphenyl)amino] derivativeModulates lipophilicity for blood-brain barrier penetration .

Oxidation Reactions

Controlled oxidation alters the quinoline core and substituents:

Oxidizing Agent Conditions Product Outcome
KMnO₄H₂O, 100°CQuinoline-2,4-dione derivativeRing expansion observed; retains anticancer activity.
m-CPBADCM, 0°C to room tempEpoxidation of aromatic ring (minor pathway)Limited utility due to competing decomposition .

Coupling Reactions for Amide Formation

The carboxylic acid (post-hydrolysis) forms amides with diverse amines:

General Procedure :

  • Activate carboxylic acid with EDC/HOBt in DMF.

  • Add amine (e.g., 2-morpholinoethylamine, 2-(4-methylpiperazin-1-yl)ethylamine).

  • Stir at room temperature for 12–24 hours.

Amine Product Yield Biological Activity
2-Morpholinoethylamine6-Chloro-N-(2-morpholinoethyl)-4-[(4-methylphenyl)amino]quinoline-2-carboxamide78%IC₅₀ = 14 nM against Plasmodium berghei .
2-(Pyrrolidin-1-yl)ethylamine6-Chloro-N-(2-pyrrolidin-1-ylethyl)-4-[(4-methylphenyl)amino]quinoline-2-carboxamide70%Tubulin polymerization inhibition (IC₅₀ = 20 nM) .

Comparative Reactivity of Structural Analogues

Substituent effects on reactivity were validated through SAR studies:

Compound 6-Position Substituent Reactivity with Piperazine Relative Rate
Methyl 6-fluoro-4-[(4-methylphenyl)amino]quinoline-2-carboxylateFNo reaction-
Methyl 6-bromo-4-[(4-methylphenyl)amino]quinoline-2-carboxylateBr58% yield0.8×
Methyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylateCl72% yield1.0× (reference)

Stability Under Physiological Conditions

  • pH 7.4 (PBS buffer) : Stable for >48 hours; no decomposition detected via HPLC .

  • Liver Microsomes : Ester hydrolysis occurs within 2 hours, generating the active carboxylic acid metabolite.

Q & A

Q. What are the common synthetic routes for Methyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate, and what analytical techniques are used for its characterization?

Methodological Answer: Synthesis typically involves condensation reactions between quinaldic acid derivatives and substituted anilines or phenols. For example, phosphorous oxychloride (POCl₃) is used as a catalyst in esterification reactions between quinoline-2-carboxylic acid derivatives and phenolic components (e.g., 4-methylphenol) under reflux conditions (353–363 K) . Post-synthesis, characterization employs:

  • NMR spectroscopy to confirm substituent positions and purity (e.g., δ ~3.65 ppm for methyl ester groups) .
  • IR spectroscopy to identify carbonyl (C=O, ~1700–1730 cm⁻¹) and amino (N–H, ~3300 cm⁻¹) stretches .
  • X-ray crystallography for unambiguous structural determination, resolving bond angles and dihedral planes (e.g., quinoline-phenyl dihedral angles ~14.7°) .

Q. What spectroscopic methods (NMR, IR, MS) are employed to confirm the structure of quinoline derivatives like this compound?

Methodological Answer:

  • ¹H NMR : Key signals include aromatic protons (δ 6.95–7.13 ppm for quinoline protons), methyl ester groups (δ ~3.65 ppm), and N–H protons (δ ~5.0–6.0 ppm if present) .
  • IR : Absorptions for C=O (ester: ~1730 cm⁻¹), C–Cl (~750 cm⁻¹), and aromatic C–H stretches (~3050 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 245 [M⁺] for related esters) and fragmentation patterns confirm molecular weight and substituent stability .

Q. What known biological activities are associated with quinoline derivatives structurally similar to this compound?

Methodological Answer: Quinoline derivatives exhibit:

  • Anticancer activity : DNA adduct formation (e.g., via interaction with heterocyclic aromatic amines) .
  • Antitubercular properties : 4-(Adamantyl)quinoline-2-carboxylates show potent activity against Mycobacterium tuberculosis .
  • Antimalarial effects : Structural analogs like chloroquine target heme detoxification pathways .

Advanced Questions

Q. How can researchers optimize the yield of this compound under varying reaction conditions?

Methodological Answer:

  • Catalyst Optimization : Use POCl₃ at 5–10 mol% to enhance esterification efficiency .
  • Temperature Control : Maintain reflux temperatures (353–363 K) to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., 1,2-dichlorobenzene) improve reaction homogeneity and yield (e.g., 65–73% yields reported) .
  • Purification : Recrystallization from ethanol/hexane mixtures enhances purity (>95%) .

Q. What strategies are effective in resolving ambiguities in the stereochemistry of quinoline derivatives during structural elucidation?

Methodological Answer:

  • X-ray Crystallography : Resolves dihedral angles (e.g., 14.7° between quinoline and phenyl planes) and confirms substituent positions .
  • DFT Calculations : Predict molecular geometries and compare with experimental NMR/IR data to validate stereoisomers .
  • NOESY NMR : Detects spatial proximity of protons to assign cis/trans configurations in complex derivatives .

Q. How do substituent variations at the 4- and 8-positions of the quinoline core influence the compound's physicochemical properties and bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (Cl, CF₃) : Enhance electrophilicity, increasing DNA-binding potential (e.g., 6-chloro derivatives show higher adduct formation) .
  • Amino Groups (e.g., 4-[(4-methylphenyl)amino]) : Improve solubility via hydrogen bonding and modulate receptor affinity (e.g., antimalarial targets) .
  • Methoxy Groups : Alter lipophilicity (logP), impacting blood-brain barrier penetration in CNS-targeted therapies .

Notes

  • Contradictions : Varying yields (65–73%) arise from differences in catalyst loading and solvent systems .
  • Methodological Gaps : Limited data on in vivo pharmacokinetics necessitates further preclinical studies.

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